Argipressin, asp(5)-

Description

Properties

CAS No. |

78031-79-5 |

|---|---|

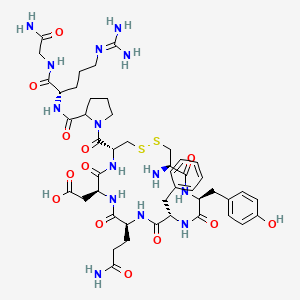

Molecular Formula |

C46H64N14O13S2 |

Molecular Weight |

1085.2 g/mol |

IUPAC Name |

2-[(4R,7S,10S,13S,16S,19R)-19-amino-4-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid |

InChI |

InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-36(49)63)59-43(71)32(20-37(64)65)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34?/m0/s1 |

InChI Key |

NAGLXTBVIDINFN-HXAPPMQUSA-N |

Isomeric SMILES |

C1CC(N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)O)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)O)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Characterization in Peptide Chemistry

Advanced Peptide Synthesis Strategies for Argipressin (B549350), asp(5)- and its Analogs

The creation of argipressin, asp(5)-, where the asparagine residue at position 5 is substituted with aspartic acid, necessitates precise and controlled chemical synthesis methods. nih.gov These strategies are fundamental to producing the peptide with high purity and yield, enabling detailed pharmacological evaluation.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of synthetic peptides like argipressin and its analogs. ecv.depsu.edu This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. psu.edu The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are two of the most common approaches used in SPPS. google.comresearchgate.net For instance, the synthesis of an argipressin analog has been successfully carried out on a benzhydryl-resin using the Boc-strategy. researchgate.net

A critical aspect of SPPS is mitigating side reactions. For example, aspartic acid residues are prone to a base-catalyzed aspartimide rearrangement, which can introduce a mass-neutral impurity that is difficult to separate chromatographically. biotage.com To circumvent this, specific protecting groups and coupling strategies are employed. biotage.com

Bidirectional Synthesis Approaches

A notable strategy for the synthesis of [5-Aspartic acid] arginine vasopressin involves a bidirectional approach. nih.gov In this method, the partially protected nonapeptide intermediate is assembled on a resin, starting from a central amino acid. nih.gov For argipressin, asp(5)-, the 6-position cysteinyl residue was attached to the resin. Subsequently, the synthesis proceeds in two directions: first, the COOH-terminus is extended by coupling with the tripeptide Pro-Arg(Tos)-Gly-NH2, and then the NH2-terminus is extended in a stepwise manner. nih.gov

Resin-Based Synthesis Platforms (e.g., Poly-N-acrylylpyrrolidine Resin)

The choice of resin is crucial for the success of SPPS. Poly-N-acrylylpyrrolidine resin has been effectively utilized in the bidirectional synthesis of [5-Aspartic acid] arginine vasopressin. nih.gov This resin provides a stable support for the growing peptide chain and facilitates the necessary chemical transformations throughout the synthesis. Other resins, such as Rink amide resin, are also commonly used in Fmoc-based SPPS for the synthesis of peptide amides. google.comresearchgate.net

Specific Linkage Chemistries (e.g., S-carbamoyl Linkage)

The attachment of the initial amino acid to the resin is achieved through a specific chemical linkage. In the synthesis of [5-Aspartic acid] arginine vasopressin, the 6-position cysteinyl residue was attached to the poly-N-acrylylpyrrolidine resin via its side-chain through an S-carbamoyl linkage. nih.gov This type of side-chain attachment offers an alternative to the more common C-terminal anchoring and can provide advantages in the synthesis of complex peptides. nih.gov

Stepwise Extension Protocols for Peptide Assembly

The assembly of the peptide chain on the resin follows a stepwise protocol of deprotection and coupling reactions. psu.edu In a typical Fmoc-based synthesis, the Fmoc protecting group on the N-terminal amino acid is removed with a base, such as piperidine. nih.gov The next Fmoc-protected amino acid is then activated and coupled to the newly deprotected N-terminus. This cycle is repeated until the desired peptide sequence is assembled. psu.edu Coupling reagents such as HBTU/HOBt are often employed to facilitate the formation of the peptide bond. thaiscience.info

Analytical Characterization of Synthetic Argipressin, asp(5)-

Following synthesis, the crude peptide is cleaved from the resin, deprotected, and purified. A comprehensive analytical characterization is then essential to confirm the identity, purity, and quantity of the synthetic argipressin, asp(5)-.

High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of the synthetic peptide and for its purification. google.com Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. nih.gov For argipressin, asp(5)-, the expected molecular weight is approximately 1085.22 g/mol . pharmaffiliates.com Amino acid analysis is another critical technique used to verify the amino acid composition of the final product and to quantify the peptide content. nih.gov This is particularly important as synthetic peptide preparations may contain non-peptide components, and correcting for the actual peptide content is crucial for accurate pharmacological studies. nih.gov

| Technique | Purpose | Findings for Argipressin, asp(5)- and Analogs |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification | Used to separate the target peptide from impurities. google.com |

| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms the expected mass of the synthesized peptide. nih.gov The molecular weight of Argipressin, asp(5)- is 1085.22 g/mol . pharmaffiliates.com |

| Amino Acid Analysis (AAA) | Composition verification and quantification | Confirms the correct amino acid ratios and determines the peptide content of the sample. nih.gov |

| Radioimmunoassay (RIA) | Quantification and binding affinity | Used to measure peptide concentration and to study receptor binding characteristics. nih.gov |

Table 1: Analytical Techniques for Argipressin, asp(5)- Characterization

Spectroscopic and Chromatographic Validation of Peptide Purity

The validation of peptide purity is a critical step in their synthesis and characterization. A combination of spectroscopic and chromatographic techniques is employed to ensure the identity, purity, and quantity of the target peptide. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone for the analysis of Argipressin, asp(5)- and related peptides. daicelpharmastandards.commdpi.comnih.govnih.govnih.govresearchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to separate the target peptide from impurities. Reversed-phase HPLC (RP-HPLC) is a common mode used for peptide analysis, where a non-polar stationary phase and a polar mobile phase are employed. The separation is based on the differential partitioning of the peptide and its impurities between the two phases. The purity of the peptide is typically assessed by the peak area percentage of the main peak in the chromatogram. google.comgoogle.com

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the peptide and help in the identification of impurities. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) is further used to sequence the peptide and confirm its primary structure by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govnih.gov

Spectroscopic Techniques: In addition to HPLC and MS, other spectroscopic techniques such as UV-Vis spectroscopy can be used for peptide quantification by measuring the absorbance at a specific wavelength. google.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the peptide in solution, including its three-dimensional conformation. daicelpharmastandards.com

A typical set of parameters for the chromatographic validation of Argipressin, asp(5)- is presented in the interactive table below.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 reversed-phase | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | Ion-pairing agent and acidic modifier |

| Mobile Phase B | 0.1% TFA in acetonitrile | Organic modifier for elution |

| Gradient | Linear gradient of Mobile Phase B | To elute compounds with varying polarities |

| Flow Rate | 1.0 mL/min | To ensure optimal separation |

| Detection | UV at 214 nm and 280 nm | Detection of peptide bonds and aromatic residues |

| Mass Spectrometer | ESI-Q-TOF or Orbitrap | Accurate mass determination and fragmentation |

Identification and Characterization of Synthesis-Related Impurities and Degradation Products

The synthesis of complex peptides like Argipressin, asp(5)- can lead to the formation of various impurities. These can arise from incomplete reactions, side reactions during synthesis and cleavage, or degradation of the peptide during purification and storage. daicelpharmastandards.comnih.gov

Dimerization Pathways (e.g., Parallel and Anti-Parallel Dimers)

A common impurity in the synthesis of peptides containing cysteine residues, such as Argipressin, asp(5)-, is the formation of dimers. daicelpharmastandards.comgoogle.comveeprho.comsimsonpharma.comsimsonpharma.comsimsonpharma.com These dimers are formed through the incorrect formation of disulfide bonds. Instead of the intended intramolecular disulfide bridge between the two cysteine residues within a single peptide chain, intermolecular disulfide bonds can form between two peptide molecules.

These can exist as:

Parallel dimers: Where the two peptide chains are aligned in the same direction. google.comsimsonpharma.comsimsonpharma.comsimsonpharma.com

Anti-parallel dimers: Where the two peptide chains are aligned in opposite directions. daicelpharmastandards.comgoogle.comveeprho.com

The formation of these dimers is influenced by factors such as peptide concentration, pH, and the presence of oxidizing agents. These dimeric impurities can be detected by HPLC, as they typically have different retention times than the monomeric peptide, and their identity can be confirmed by mass spectrometry, which will show a molecular weight double that of the desired peptide.

Oxidative Degradation Mechanisms

Peptides are susceptible to oxidation, particularly at certain amino acid residues. For Argipressin, asp(5)-, the cysteine residues are prone to oxidation beyond the desired disulfide bond formation, leading to the formation of sulfoxides or sulfonic acids (cysteic acid). daicelpharmastandards.com Methionine, if present, is also highly susceptible to oxidation to methionine sulfoxide.

The general mechanism of oxidative degradation involves the reaction of the peptide with reactive oxygen species (ROS), which can be generated by exposure to light, heat, or trace metal ions. nih.govresearchgate.netmdpi.com This can lead to a loss of biological activity and the formation of potentially immunogenic impurities. The detection of such oxidative degradation products is typically achieved through HPLC and mass spectrometry, where an increase in mass corresponding to the addition of oxygen atoms will be observed.

Receptor Pharmacology and Binding Kinetics

Vasopressin Receptor Subtypes and Their Distribution

Argipressin (B549350) and its related peptides exert their effects by binding to three main vasopressin receptor subtypes—V1a, V1b, and V2—and can also interact with the structurally similar oxytocin (B344502) receptor (OTR). turkupetcentre.netmdpi.com These receptors belong to the GPCR superfamily and share high sequence homology but are coupled to different intracellular signaling pathways and exhibit distinct tissue distribution. mdpi.comuniprot.org

The V1a receptor, also known as the vascular/hepatic-type, is widely distributed throughout the body. cpcscientific.comgoogle.com It is prominently expressed on vascular smooth muscle cells, where its activation leads to vasoconstriction through a Gq/11 protein-mediated pathway that increases intracellular calcium. google.comnih.gov V1a receptors are also found in the liver, where they stimulate glycogenolysis, and on platelets, where they mediate aggregation. caymanchem.com In the brain, V1a receptors are present in areas associated with the regulation of social behaviors, such as affiliation and attachment. cpcscientific.comtargetmol.com

The V1b receptor, also referred to as the V3 receptor, is most characteristically found in the anterior pituitary gland on corticotroph cells. caymanchem.comnih.govbiorxiv.orgnih.gov Its primary function is to modulate the release of adrenocorticotropic hormone (ACTH), typically in synergy with corticotropin-releasing hormone. caymanchem.comnih.gov Like the V1a subtype, the V1b receptor signals through the Gq/11 protein, activating the phosphatidylinositol-calcium second messenger system. nih.govbiorxiv.org Expression has also been noted in other tissues, including the pancreas and the brain, where it may play a role in memory and social behavior. mdpi.comcaymanchem.com

The V2 receptor is located predominantly on the basolateral membrane of principal cells in the renal collecting ducts and distal tubules of the kidney. researchgate.netnih.govuu.nl Unlike the V1 subtypes, the V2 receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govuu.nl This signaling cascade promotes the translocation of aquaporin-2 water channels to the apical membrane, increasing water reabsorption from the urine and thus mediating the body's antidiuretic response. uu.nl Extrarenal V2 receptors have also been identified, notably on vascular endothelial cells, where their stimulation can induce vasodilation and the release of coagulation factors. nih.govuu.nl

The oxytocin receptor (OTR) shares significant structural and sequence homology with the vasopressin receptors. mdpi.comuniprot.org Arginine vasopressin can bind to the OTR, demonstrating the potential for pharmacological cross-talk between the two systems. mdpi.com This interaction is possible because oxytocin and vasopressin differ by only two amino acids. turkupetcentre.netmdpi.com OTRs are famously expressed in the uterus and mammary glands, but are also found in the brain, cardiovascular system, and other peripheral tissues. nih.gov The interaction of vasopressin analogs with the OTR can lead to effects such as uterine contractions.

Receptor Binding Studies and Affinity Assessment of Argipressin, asp(5)-

The affinity and selectivity of a ligand for its receptor are fundamental determinants of its biological action. While direct quantitative binding studies detailing the affinity constants (K_i_ or K_d_) for Argipressin, asp(5)- at each receptor subtype are not extensively detailed in the available literature, its pharmacological activity has been assessed. These functional assays provide insight into the analog's potency and selectivity profile.

A key study synthesized [5-Aspartic acid] arginine vasopressin and evaluated its biological potencies. The substitution of the carboxamide group of the asparagine-5 with a carboxylic acid moiety in aspartic acid was shown to retain significant biological activity, particularly at the V2 receptor. This suggests that the carboxylic acid group can effectively substitute for the carboxamide as an active element for initiating the antidiuretic response.

The pharmacological profile of Argipressin, asp(5)- has been characterized through bioassays that measure its functional potency for different physiological effects, which are mediated by distinct receptor subtypes. The rat pressor activity corresponds to V1a receptor interaction, the antidiuretic activity to V2 receptor interaction, and the rat uterotonic activity to OTR interaction.

The data indicate that Argipressin, asp(5)- possesses a distinct selectivity profile, acting as a potent agonist at receptors mediating antidiuresis (V2) while having substantially lower activity at receptors responsible for pressor (V1a) and uterotonic (OTR) effects. The antidiuretic potency was found to be approximately 17% of that of the parent hormone, Arginine Vasopressin. This profile suggests a preferential, though not exclusive, interaction with the V2 receptor subtype over the V1a and oxytocin receptors.

Pharmacological Potency of Argipressin, asp(5)-

| Pharmacological Activity | Associated Receptor | Potency (units/mg) | Reference |

|---|---|---|---|

| Antidiuretic Potency | V2 | 86.5 ± 4.8 | |

| Rat Pressor Potency | V1a | 6.93 ± 0.15 | |

| Rat Uterotonic Potency | OTR | 0.38 ± 0.03 |

Comparative Binding Kinetics with Native Argipressin

Native Arginine Vasopressin (AVP), also known as Argipressin, is a nonapeptide hormone that exerts its physiological effects by binding to a family of G-protein coupled receptors (GPCRs). wikipedia.orgdrugbank.com These include the V1a, V1b, and V2 vasopressin receptors, as well as the structurally related oxytocin receptor (OTR), for which it has a lower affinity. uniprot.orgsrlf.org The binding of AVP to these receptors is characterized by high affinity, with dissociation constants (Kd) or inhibition constants (Ki) typically in the low nanomolar to picomolar range. uniprot.orgnih.gov This high affinity is fundamental to its role in regulating processes like water reabsorption in the kidneys (via V2 receptors) and vasoconstriction (via V1a receptors). drugbank.comcvpharmacology.com

The binding kinetics of native Argipressin are well-characterized. For instance, AVP interacts with the human V1a receptor (hV1aR) with a Ki of approximately 0.6 nM, the V2 receptor (V2R) with a Ki of 4.9 nM, and the V1b receptor (V1bR) with a Ki of 85 pM. uniprot.org It also binds to the oxytocin receptor (OTR) with a significantly lower affinity, around 110 nM. uniprot.org

Direct comparative binding kinetics data for Argipressin, asp(5)- ([Asp5]AVP) are not extensively detailed in the available literature. However, the significance of the amino acid at position 5 for receptor interaction is well-documented through structure-activity relationship studies on related analogues. Research using alanine-scanning, where amino acids are systematically replaced by alanine (B10760859), has demonstrated that position 5 is crucial for the biological activity of vasopressin analogues at the V2 receptor. spandidos-publications.comspandidos-publications.com Specifically, substituting the native asparagine at this position in the dDAVP analogue (a selective V2 agonist) leads to a significant reduction in antiproliferative activity, an effect mediated by the V2 receptor. spandidos-publications.comspandidos-publications.comresearchgate.net This suggests that the side chain of the residue at position 5 is a key determinant in the peptide's interaction with the V2 receptor. spandidos-publications.com

While specific kinetic values for [Asp5]AVP are elusive, the critical nature of this position implies that a substitution from asparagine to aspartic acid would likely alter the binding kinetics compared to native Argipressin.

Table 1: Binding Affinity of Native Argipressin (AVP) for Human Receptors

| Receptor | Binding Affinity (Ki) |

|---|---|

| Vasopressin V1a Receptor (hV1aR) | ~0.6 nM uniprot.org |

| Vasopressin V1b Receptor (hV1bR) | ~85 pM uniprot.org |

| Vasopressin V2 Receptor (hV2R) | ~4.9 nM uniprot.org |

This table presents the binding affinities of native Argipressin (AVP) for its primary human receptor subtypes.

Influence of Aspartic Acid Substitution on Receptor Recognition

The substitution of asparagine (Asn) with aspartic acid (Asp) at position 5 introduces a significant chemical change in the Argipressin peptide. Native Argipressin contains the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2. google.com The asparagine residue at position 5 possesses a neutral, polar carboxamide side chain. In contrast, aspartic acid has a carboxylic acid side chain, which is negatively charged at physiological pH. This introduction of a negative charge into the cyclic part of the peptide can substantially influence its conformation and its electrostatic interactions with the receptor's binding pocket.

The N-terminal region of vasopressin, which forms a six-amino-acid ring, is known to be pivotal for receptor binding. researchgate.net Molecular modeling studies and structure-activity relationship analyses have pinpointed amino acids at positions 2, 3, and 5 as being particularly critical for the interaction with the V2 receptor. spandidos-publications.comspandidos-publications.com The side chain of the residue at position 5 is believed to be a key active element for initiating the biological response at the antidiuretic receptor. nih.gov

Replacing the neutral Asn with the negatively charged Asp could disrupt the established hydrogen bonding and electrostatic interactions that stabilize the peptide-receptor complex. This could potentially lead to a decrease in binding affinity. However, it is also conceivable that the new negative charge could form a favorable ionic bond with a positively charged amino acid residue within the receptor's binding site, which might alter the binding profile or even selectivity.

Table 2: Chemical Properties of Amino Acids at Position 5

| Amino Acid | Abbreviation | Side Chain Chemical Group | Side Chain Charge (at physiological pH) |

|---|---|---|---|

| Asparagine | Asn | Carboxamide | Neutral |

This table compares the key chemical features of the native asparagine residue and the substituted aspartic acid residue at position 5 of Argipressin.

Cellular and Molecular Mechanisms of Action

Intracellular Signaling Pathways Activated by Vasopressin Receptors

Argipressin (B549350) exerts its effects by binding to three main subtypes of G protein-coupled receptors (GPCRs): V1a, V1b (or V3), and V2. wikipedia.orgontosight.ai While all are GPCRs, their activation leads to distinct downstream signaling pathways. The V1a and V1b receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), whereas the V2 receptor is coupled to Gs proteins, stimulating adenylate cyclase. wikipedia.orgnih.gov This divergence in signaling pathways accounts for the tissue-specific and varied physiological responses to Argipressin.

V1a Receptor-Mediated Signaling

The V1a receptor is a key mediator of many of Argipressin's physiological actions, including vasoconstriction and social behavior modulation. ontosight.aiscbt.com Its activation initiates a complex network of intracellular signaling pathways, leading to a range of cellular responses. The V1a receptor is a 7-transmembrane domain GPCR that, upon ligand binding, couples to Gq/11 guanosine (B1672433) triphosphate (GTP) binding proteins. wikipedia.orgnih.gov This coupling activates a cascade of downstream signaling events.

The binding of Argipressin to the V1a receptor induces a conformational change in the receptor, facilitating its interaction with heterotrimeric G proteins. scbt.com This interaction leads to the activation of the G protein and the dissociation of its Gαq subunit from the Gβγ subunits. scbt.com The activated Gαq subunit then stimulates phospholipase C (PLC). scbt.compatsnap.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). scbt.compatsnap.comnih.gov This cascade is a central mechanism for V1a receptor-mediated cellular responses. wikipedia.orgphysiology.org

| Molecule | Role in the PIP2 Cascade |

| Argipressin | Binds to and activates the V1a receptor. |

| V1a Receptor | A G protein-coupled receptor that, upon activation, interacts with Gq proteins. wikipedia.org |

| Gq protein | A heterotrimeric G protein that, when activated, stimulates phospholipase C. scbt.com |

| Phospholipase C (PLC) | An enzyme that hydrolyzes PIP2 into IP3 and DAG. scbt.compatsnap.com |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | A membrane phospholipid that is the substrate for PLC. scbt.compatsnap.com |

| Inositol 1,4,5-trisphosphate (IP3) | A second messenger that diffuses into the cytoplasm. scbt.compatsnap.com |

| Diacylglycerol (DAG) | A second messenger that remains in the plasma membrane. scbt.compatsnap.com |

The IP3 generated from the hydrolysis of PIP2 plays a crucial role in elevating intracellular calcium levels. IP3 diffuses from the plasma membrane to the endoplasmic reticulum (ER), where it binds to and opens IP3 receptors, which are ligand-gated Ca2+ channels. scbt.compatsnap.com This leads to the release of stored calcium ions (Ca2+) from the ER into the cytoplasm, causing a rapid increase in cytosolic Ca2+ concentration. scbt.compatsnap.comdrugbank.com This mobilization of intracellular calcium is a key event in many V1a receptor-mediated processes, such as smooth muscle contraction. scbt.compatsnap.com Studies in Xenopus oocytes expressing the V1a receptor have shown that Argipressin induces a wave of increased Ca2+ that radiates inward from the plasma membrane. nih.gov Furthermore, the magnitude and pattern of this calcium signaling can be influenced by the stimulus intensity and the distribution of activated receptors. nih.gov In cortical astrocytes, activation of the V1a receptor leads to a significant increase in both cytoplasmic and nuclear calcium levels. nih.govjneurosci.org

The activation of the V1a receptor can also lead to the stimulation of the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. physiology.orgphysiology.org The activation of this pathway by GPCRs like the V1a receptor can occur through various mechanisms, often involving the transactivation of receptor tyrosine kinases. physiology.org In mesangial cells, Argipressin-stimulated proliferation is mediated by the activation of both the Ras/MAPK and PI3K signaling pathways. physiology.orgphysiology.org The activation of the MAPK pathway is crucial for the transduction of proliferative signals to the nucleus, leading to the activation of transcription factors and cell cycle progression. physiology.org Specifically, Argipressin-induced activation of the V1a receptor can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are key components of the MAPK cascade. physiology.orgphysiology.org In some cell types, the activation of the MAPK pathway is dependent on the release of intracellular calcium and the activation of Protein Kinase C (PKC). nih.gov

In addition to the MAPK pathway, the V1a receptor also activates the Phosphatidylinositol 3-Kinase (PI3K) pathway, another essential signaling route for cell growth and metabolism. nih.govphysiology.org Studies in myogenic cells have shown that the V1a receptor's occupancy activates PI3Ks. nih.gov This activation can, in turn, induce PLC activation, creating a complex interplay between these signaling pathways. nih.gov In mesangial cells, the PI3K pathway plays a significant role in Argipressin-induced proliferation, acting synergistically with the Ras/MAPK pathway to promote the transition from the G1 to the S phase of the cell cycle. physiology.org The activation of PI3K can occur through the binding of its regulatory subunit to receptor tyrosine kinases or through direct activation by GTP-bound Ras. physiology.org Downstream effectors of PI3K, such as Akt and mTOR, are also activated following V1a receptor stimulation in myogenic cells. nih.gov

A key mechanism by which the V1a receptor activates the MAPK and PI3K pathways is through the transactivation of the Epidermal Growth Factor Receptor (EGF-R). physiology.orgnih.gov This process involves the V1a receptor, a GPCR, indirectly activating a receptor tyrosine kinase, the EGF-R, thereby initiating its downstream signaling cascades. In mesangial cells, Argipressin-induced cell proliferation and the activation of MAPK and PI3K are dependent on EGF-R activation. physiology.orgphysiology.org This transactivation appears to be mediated by the Ca2+/PKC-dependent non-receptor tyrosine kinase Pyk2, which leads to the activation of c-Src and subsequent EGF-R activation. physiology.org Similarly, in vascular smooth muscle cells, Argipressin-induced expression of immediate-early genes like c-Fos and Egr-1 is mediated by V1a receptor transactivation of the EGF-R. nih.govnih.gov This transactivation can occur through two distinct pathways: one involving the shedding of an EGF-R agonist and another mediated by c-Src. nih.gov

| Signaling Pathway | Key Mediators | Downstream Effects |

| Phosphatidylinositol Biphosphate (PIP2) Cascade | Gq protein, Phospholipase C (PLC) | Generation of IP3 and DAG. scbt.compatsnap.com |

| Cytoplasmic Ionized Calcium Mobilization | Inositol 1,4,5-trisphosphate (IP3) | Release of Ca2+ from intracellular stores. scbt.compatsnap.com |

| Ras Mitogen-Activated Protein Kinase (MAPK) Pathway | Ras, ERK1/2 | Cell proliferation, differentiation. physiology.orgphysiology.org |

| Phosphatidylinositol 3-Kinase (PI3K) Pathway | PI3K, Akt, mTOR | Cell growth, metabolism. nih.govphysiology.org |

| Epidermal Growth Factor Receptor (EGF-R) Transactivation | Pyk2, c-Src | Activation of MAPK and PI3K pathways. physiology.orgnih.gov |

Epidermal Growth Factor Receptor (EGF-R) Transactivation

Role of Pyk2 and c-Src in EGF-R Activation

The activation of the Epidermal Growth Factor Receptor (EGF-R) through G-protein-coupled receptors (GPCRs) involves a complex signaling cascade that can include the non-receptor tyrosine kinases Pyk2 (Proline-rich tyrosine kinase 2) and c-Src. Upon stimulation of certain GPCRs, both Pyk2 and c-Src are phosphorylated and activated. frontiersin.org This activation is a critical step for the subsequent transactivation of the EGF-R. frontiersin.org

Research indicates that c-Src can directly phosphorylate the EGF-R at specific tyrosine residues, such as Tyr845. frontiersin.org Furthermore, Pyk2 and c-Src can form a complex, and this association is often necessary for the downstream signaling that leads to EGF-R transactivation. frontiersin.org For instance, the activation of some GPCRs leads to the recruitment of c-Src, Pyk2, and the signal transducer and activator of transcription 3 (Stat3) to the EGF-R. nih.gov The inhibition of either Pyk2 or c-Src has been shown to impair EGF-induced Stat3 phosphorylation, highlighting their essential roles in this pathway. nih.gov

In certain cellular contexts, the stimulation of GPCRs, such as cholinergic agonists in lacrimal gland acini, utilizes both calcium and protein kinase C (PKC) to phosphorylate Pyk2 and c-Src, which in turn activates the MAPK pathway. arvojournals.org However, not all GPCR-mediated signaling to MAPK requires these intermediates; for example, α1D-adrenergic agonists and EGF itself can activate MAPK through PKC without involving Pyk2 or Src. arvojournals.org This suggests that the requirement for Pyk2 and c-Src in EGF-R activation is stimulus and cell-type dependent. While Src kinases are critical for Pyk2 activation in response to GPCR stimulation and both are essential for the tyrosine phosphorylation of the EGF-R, they appear to be dispensable for the coupling of GPCRs to the MAP kinase cascade in some cell types. capes.gov.br

Inositol 1,4,5-triphosphate (IP3) Production and Calcium Release

The binding of Argipressin to its V1 receptors initiates a signaling cascade that leads to the production of inositol 1,4,5-triphosphate (IP3) and the subsequent release of intracellular calcium. derangedphysiology.comdrugbank.com This process is mediated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: IP3 and diacylglycerol (DAG). researchgate.netcaymanchem.com

IP3 is a soluble molecule that diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of intracellular calcium stores, primarily the endoplasmic reticulum. caymanchem.comdojindo.comthermofisher.com The binding of IP3 to its receptor opens a channel, allowing for the rapid release of stored calcium ions (Ca2+) into the cytosol. researchgate.netcaymanchem.com This elevation in cytosolic Ca2+ is a critical signaling event that modulates a wide array of cellular processes. thermofisher.com The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), a key enzyme in many signal transduction pathways. drugbank.comdojindo.com

The generation of IP3 and the resulting calcium mobilization are fundamental to the physiological effects mediated by V1 receptor activation, such as vasoconstriction, where the rise in intracellular calcium leads to muscle contraction. drugbank.com

Calmodulin (CaM)-Sensitive Adenylate Cyclase Activation

Calmodulin (CaM) is a highly conserved calcium-binding protein that acts as a major mediator of calcium signaling in eukaryotic cells. plos.org Certain adenylate cyclases are sensitive to and activated by CaM in a calcium-dependent manner. While the primary signaling pathway for the V2 receptor involves Gs-protein-mediated activation of adenylate cyclase, leading to cAMP production, there is evidence for the involvement of calmodulin-sensitive adenylate cyclases in Argipressin signaling. nih.govuniprot.org

In specific contexts, such as in human autosomal dominant polycystic kidney cells, calmodulin-sensitive adenylyl cyclases have been shown to mediate Argipressin-dependent cAMP production. physiology.org The activation of these enzymes is dependent on the binding of a Ca2+/CaM complex. oup.com This suggests a potential cross-talk between the calcium signaling pathway initiated by V1 receptor activation and the cAMP pathway.

Furthermore, some bacterial toxins, like the adenylate cyclase toxin (CyaA) from Bordetella pertussis, are potently activated upon binding to calmodulin in the host cell's cytosol, leading to a massive, unregulated production of cAMP. plos.orguniprot.org This highlights the potent activating effect of calmodulin on certain adenylate cyclases.

V2 Receptor-Mediated Signaling

Cyclic AMP (cAMP) Pathway Activation

The binding of Argipressin to its V2 receptors, which are Gs-protein coupled receptors, initiates the activation of the cyclic AMP (cAMP) signaling pathway. derangedphysiology.comnih.gov This activation is a canonical pathway for V2 receptor signaling. frontiersin.org Upon ligand binding, the V2 receptor activates a stimulatory G protein (Gs), which in turn stimulates adenylate cyclase. nih.gov This enzyme then catalyzes the conversion of ATP to cAMP. uniprot.org

The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). frontiersin.orgnih.gov PKA then phosphorylates various downstream target proteins, initiating a cascade of events that mediate the physiological effects of Argipressin in V2 receptor-expressing cells, such as the principal cells of the kidney's collecting ducts. derangedphysiology.comnih.gov In addition to PKA activation, elevated cAMP can also initiate Ca2+ oscillations through the activation of the Exchange protein directly activated by cAMP (Epac). nih.govresearchgate.net

Aquaporin-2 (AQP2) System Regulation

A primary function of the V2 receptor-mediated cAMP pathway is the regulation of the aquaporin-2 (AQP2) water channel system in the principal cells of the kidney's collecting ducts. nih.govmdpi.com This regulation occurs through both short-term and long-term mechanisms.

Short-term regulation involves the PKA-mediated phosphorylation of AQP2. nih.gov Phosphorylation of AQP2, particularly at serine 256, is a crucial event that triggers the translocation of AQP2-containing intracellular vesicles to the apical plasma membrane of the principal cells. krcp-ksn.org This insertion of AQP2 channels into the membrane dramatically increases water permeability, allowing for the reabsorption of water from the urine back into the bloodstream. derangedphysiology.comkrcp-ksn.org

Long-term regulation involves an increase in the total abundance of AQP2 protein. krcp-ksn.org The V2 receptor-cAMP signaling pathway enhances the transcription of the AQP2 gene, leading to increased synthesis of AQP2 protein. frontiersin.orgatlasgeneticsoncology.org Argipressin stimulation also leads to the phosphorylation of AQP2 at other sites, such as S264 and S269, which are involved in the dynamic regulation of its subcellular distribution. pnas.org

Endothelial Nitric Oxide Synthase (eNOS) Activation

While the primary mechanism of vasodilation mediated by Argipressin is not through V2 receptors, there is evidence suggesting a link between Argipressin and the activation of endothelial nitric oxide synthase (eNOS). The activation of eNOS can be induced by various hormones, including vasopressin, through receptor-mediated activation of G proteins. oup.com

Nitric oxide (NO) is synthesized from L-arginine by eNOS in vascular endothelial cells. nih.gov The produced NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP) and subsequent vasodilation. nih.gov In healthy endothelium, agonist-induced eNOS activation typically results in a transient, calcium-dependent production of NO. nih.gov It is thought that Argipressin may induce vasodilation by binding to oxytocin (B344502) receptors and activating eNOS. drugbank.com

V1b Receptor-Mediated Signaling

The V1b receptor, also known as the V3 receptor, is a key component in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. nih.govmdpi.com It is primarily located in the anterior pituitary gland, specifically on corticotroph cells. nih.govmdpi.comnih.gov Upon binding Argipressin, the V1b receptor initiates a signaling cascade that plays a crucial role in modulating the secretion of Adrenocorticotropic Hormone (ACTH). nih.govbhs.org.au

Adrenocorticotropic Hormone (ACTH) Secretion Modulation

Argipressin is a potent secretagogue of ACTH from the anterior pituitary. bioscientifica.comnih.gov The binding of Argipressin to the V1b receptor activates a G protein, which in turn stimulates the phosphatidylinositol-calcium second messenger system. uniprot.orggenecards.org This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comwikipedia.org IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). wikipedia.orgwikipedia.org This cascade of events ultimately results in the secretion of ACTH. nih.govdrugbank.com

Notably, Argipressin acts synergistically with Corticotropin-Releasing Hormone (CRH) to stimulate ACTH release. nih.govjci.org While Argipressin alone can induce ACTH secretion, its effect is significantly amplified in the presence of CRH. nih.gov Studies in mice lacking the V1b receptor have demonstrated the critical role of this receptor in maintaining both basal and stress-induced ACTH and corticosterone (B1669441) levels. nih.govjci.org In these knockout mice, the normal increase in circulating ACTH in response to Argipressin was impaired. nih.gov

The table below summarizes key findings from studies on V1b receptor-mediated ACTH secretion.

| Experimental Model | Key Finding | Reference |

| Mice lacking the V1b receptor gene (V1bR–/–) | Lower resting concentrations of ACTH and corticosterone compared to wild-type mice. | nih.gov |

| Mice lacking the V1b receptor gene (V1bR–/–) | Impaired increase in circulating ACTH levels in response to exogenous Argipressin administration. | nih.gov |

| Primary cultured pituitary cells from V1bR–/– mice | Blunted Argipressin-induced ACTH release. | nih.gov |

| Ovine anterior pituitary cells | Short-term treatment with Argipressin leads to reduced responsiveness to subsequent stimulation. | bioscientifica.comnih.gov |

Receptor Regulation and Desensitization

Continuous or prolonged exposure to Argipressin can lead to a decrease in the cellular response, a phenomenon known as desensitization. nih.gov This process is crucial for preventing overstimulation and maintaining cellular homeostasis. The mechanisms underlying Argipressin receptor desensitization are multifaceted and involve various cellular processes.

Nitric Oxide (NO)-Mediated Receptor Modulation

Nitric oxide (NO) has been shown to modulate the effects of Argipressin. In certain vascular beds, Argipressin can induce vasodilation through the release of NO. drugbank.comfrontiersin.orgthieme-connect.de This effect is thought to be mediated, in part, through the activation of oxytocin receptors, which Argipressin can bind to, leading to the activation of endothelial NO synthase. drugbank.comfrontiersin.orgajol.info In the renal medulla, Argipressin stimulates NO production, which can then modulate renal medullary blood flow. ahajournals.org The interaction between Argipressin and NO highlights a complex regulatory network where the initial signal can trigger counter-regulatory pathways. There is also evidence that increased NO production in the posterior pituitary during sepsis may inhibit vasopressin production. thieme-connect.de

Quantitative Receptor Reduction Mechanisms

A key mechanism of desensitization is the reduction in the number of available receptors on the cell surface. wikipedia.org This can occur through receptor internalization, a process where the receptor-ligand complex is taken into the cell via endocytosis. nih.govwikipedia.org Studies on ovine anterior pituitary cells have shown that blocking receptor internalization impairs the ability of Argipressin to induce desensitization. bioscientifica.comnih.gov This suggests that the physical removal of receptors from the plasma membrane is a critical step in reducing cellular responsiveness. The process of homologous desensitization often begins with the phosphorylation of the activated receptor by a G protein-coupled receptor kinase (GRK), which then recruits proteins like arrestins that facilitate internalization. wikipedia.org

Impairment of Inositol Lipid Metabolism

The signaling pathway initiated by Argipressin binding to the V1b receptor is dependent on the metabolism of inositol lipids. mdpi.comuniprot.org Studies in septic rats have demonstrated that conditions of systemic stress can lead to impairments in vasopressin-stimulated inositol lipid metabolism in hepatocytes. nih.gov Specifically, both the basal labeling of phosphatidylinositol (PI) and its hormone-stimulated turnover were significantly reduced. nih.gov The degradation of polyphosphoinositides, a key early step in the signaling cascade, was also attenuated. nih.gov This indicates that pathological states can disrupt the very foundation of the signaling pathway, leading to a diminished cellular response to Argipressin.

Perturbation of Transmembrane Signaling Pathways

The following table outlines the mechanisms of Argipressin receptor desensitization.

| Mechanism | Description | Key Findings | Reference |

| Nitric Oxide (NO) Modulation | Argipressin can stimulate NO production, which can have counter-regulatory effects. | In some vascular beds, Argipressin-induced NO release leads to vasodilation. | drugbank.comfrontiersin.orgthieme-connect.de |

| Quantitative Receptor Reduction | Internalization of receptors from the cell surface reduces the number available for binding. | Blocking receptor internalization impairs desensitization in ovine pituitary cells. | bioscientifica.comnih.gov |

| Impairment of Inositol Lipid Metabolism | Disruption of the synthesis and turnover of inositol phospholipids, the second messengers in the signaling cascade. | Sepsis is associated with reduced vasopressin-stimulated inositol lipid turnover in hepatocytes. | nih.gov |

| Perturbation of Transmembrane Signaling | Alterations in receptor-G protein coupling and downstream enzyme activity. | Protein kinase C activation is a key mechanism in the rapid desensitization of vascular smooth muscle cells to Argipressin. | nih.gov |

Physiological Roles and Functional Characterization in Non Clinical Models

Renal and Osmoregulatory Effects

In the kidney, Argipressin (B549350) is the primary hormonal regulator of water balance and urine concentration. nih.gov Its effects are predominantly mediated by the vasopressin V2 receptor (V2R), which is highly expressed in the renal collecting ducts. drugbank.comcvphysiology.com

Water Reabsorption Mechanisms

Argipressin significantly enhances water reabsorption in the renal collecting ducts. wikipedia.org Upon binding to V2 receptors on the basolateral membrane of principal cells, it initiates a signaling cascade. mdpi.comresearchgate.net This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). drugbank.commdpi.com Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates the water channel protein aquaporin-2 (AQP2). mdpi.comresearchgate.net

This phosphorylation event triggers the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the collecting duct cells. researchgate.net The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the reabsorption of water from the tubular fluid back into the bloodstream along the osmotic gradient. wikipedia.orgmdpi.com Water then exits the principal cells through aquaporin-3 (AQP-3) and aquaporin-4 (AQP-4) channels located on the basolateral membrane. mdpi.com

Table 1: Argipressin-Mediated Water Reabsorption Cascade

| Step | Component | Function |

| 1 | Argipressin (AVP) | Binds to V2 receptors on collecting duct principal cells. mdpi.comresearchgate.net |

| 2 | V2 Receptor | Activates adenylyl cyclase upon AVP binding. drugbank.commdpi.com |

| 3 | Adenylyl Cyclase | Catalyzes the conversion of ATP to cyclic AMP (cAMP). drugbank.com |

| 4 | Cyclic AMP (cAMP) | Activates Protein Kinase A (PKA). mdpi.comresearchgate.net |

| 5 | Protein Kinase A (PKA) | Phosphorylates aquaporin-2 (AQP2). mdpi.comresearchgate.net |

| 6 | Aquaporin-2 (AQP2) | Translocates to the apical membrane, increasing water permeability. researchgate.net |

Urine Concentration Mechanisms

The ability to concentrate urine is a key function of the mammalian kidney, and it is critically dependent on Argipressin. tutorchase.com By promoting water reabsorption in the collecting ducts, Argipressin reduces the volume of water excreted, leading to the formation of concentrated urine. wikipedia.orgtutorchase.com This mechanism is essential for maintaining water balance, especially during periods of dehydration or increased plasma osmolality. nih.gov

The process is driven by the hyperosmotic gradient in the renal medulla. nih.gov Argipressin's action on water permeability allows the collecting duct fluid to equilibrate with the surrounding hypertonic interstitium, resulting in concentrated urine. nih.gov Studies in non-clinical models, such as water-deprived mice, have demonstrated that the inhibition of Argipressin-sensitive pathways leads to decreased urinary osmolality and increased urine flow, highlighting its central role in urine concentration. nih.gov

Urea (B33335) Reabsorption

Argipressin also plays a crucial role in the reabsorption of urea in the inner medullary collecting duct (IMCD). physiology.org This process is vital for creating and maintaining the high osmolality of the renal medulla, which is necessary for maximal urine concentration. physiology.orgkarger.com Argipressin regulates the activity of specific urea transporters (UTs). numberanalytics.com

In the terminal IMCD, Argipressin stimulates the reabsorption of urea via the UT-A1 transporter. physiology.org Similar to its effect on AQP2, Argipressin, through the V2 receptor and cAMP signaling pathway, increases the permeability of the apical membrane to urea. karger.comphysiology.org This allows urea to move from the tubular fluid into the medullary interstitium, contributing significantly to the interstitial osmotic gradient. physiology.orgkarger.com Studies in Brattleboro rats, which lack endogenous Argipressin, have shown that long-term administration of Argipressin upregulates the expression of urea transporters, further confirming its regulatory role. physiology.org

Cardiovascular and Hemodynamic Modulation

Argipressin is a potent vasoactive peptide, exerting significant effects on the cardiovascular system. cvphysiology.com These actions are primarily mediated by the vasopressin V1a receptor (V1aR), which is located on vascular smooth muscle cells. safercare.vic.gov.ausafercare.vic.gov.au

Vasoconstriction Mechanisms in Vascular Smooth Muscle

The binding of Argipressin to V1a receptors on vascular smooth muscle cells triggers a distinct signaling pathway that leads to vasoconstriction. safercare.vic.gov.auresearchgate.net This pathway involves the activation of the Gq protein, which in turn stimulates phospholipase C. drugbank.comcvphysiology.com Phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com

IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). drugbank.com The resulting increase in cytosolic Ca2+ concentration leads to the formation of a calcium-calmodulin complex. researchgate.net This complex activates myosin light chain kinase (MLCK), which then phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction and vasoconstriction. researchgate.net

Table 2: Argipressin-Induced Vasoconstriction Pathway

| Step | Component | Function |

| 1 | Argipressin (AVP) | Binds to V1a receptors on vascular smooth muscle cells. safercare.vic.gov.ausafercare.vic.gov.au |

| 2 | V1a Receptor | Activates the Gq protein. cvphysiology.com |

| 3 | Gq Protein | Stimulates Phospholipase C (PLC). drugbank.comcvphysiology.com |

| 4 | Phospholipase C (PLC) | Hydrolyzes PIP2 into IP3 and DAG. drugbank.com |

| 5 | Inositol Trisphosphate (IP3) | Triggers Ca2+ release from the sarcoplasmic reticulum. drugbank.com |

| 6 | Calcium-Calmodulin Complex | Activates Myosin Light Chain Kinase (MLCK). researchgate.net |

| 7 | Myosin Light Chain Kinase (MLCK) | Phosphorylates myosin, causing muscle contraction. researchgate.net |

Systemic Vascular Resistance Regulation

By inducing vasoconstriction in arterial (resistance) vessels, Argipressin increases systemic vascular resistance (SVR). safercare.vic.gov.aucvpharmacology.com An increase in SVR, in turn, leads to a rise in arterial blood pressure. cvpharmacology.com While Argipressin plays a minimal role in blood pressure regulation in normotensive states, its vasoconstrictive effects become particularly important in pathological conditions such as vasodilatory shock. safercare.vic.gov.ausafercare.vic.gov.au In such states, where there is a relative deficiency of endogenous Argipressin, its administration can help restore vascular tone and increase SVR. scot.nhs.uk In vivo studies have demonstrated that Argipressin produces systemic vasoconstriction, which can effectively ameliorate hypotension. springermedizin.de

Context-Dependent Vasodilation in Specific Vascular Beds

While Argipressin is primarily known for its vasoconstrictive properties mediated by V1a receptors on vascular smooth muscle, it can also induce vasodilation in a context-dependent manner. nih.govnih.gov This paradoxical effect is often attributed to the activation of V2 receptors and oxytocin (B344502) receptors on endothelial cells, leading to the release of nitric oxide (NO), a potent vasodilator. nih.govnih.gov The balance between vasoconstriction and vasodilation depends on the specific vascular bed, the density of different receptor subtypes, and the prevailing physiological conditions. nih.gov

Pulmonary Arterial System

In the pulmonary circulation, Argipressin can exhibit vasodilatory effects, particularly under conditions of pulmonary hypertension. nih.govmdpi.com In non-clinical models, Argipressin has been shown to selectively vasodilate the pulmonary vasculature, which is a desirable effect in managing conditions characterized by elevated pulmonary vascular resistance. mdpi.combiorxiv.org This effect is thought to be mediated by the release of nitric oxide from the endothelium. biorxiv.orgekja.org Some studies suggest this vasodilation is mediated through V1 receptor activation on the endothelium under hypoxic conditions, while others point to V2 receptor involvement. biorxiv.org This selective pulmonary vasodilation, combined with systemic vasoconstriction, can lead to a favorable decrease in the ratio of pulmonary to systemic vascular resistance. mdpi.comgoogle.com

Coronary, Renal, Cerebral, and Mesenteric Circulations

The effects of Argipressin on other major vascular beds are also highly context-dependent and can involve a balance between vasoconstriction and vasodilation.

Coronary Circulation: The response of the coronary arteries to Argipressin is complex. While some studies in animal models have reported coronary vasoconstriction, others have noted a potential for vasodilation. nih.gov The net effect may depend on the physiological state, with some evidence suggesting that Argipressin may cause vasoconstriction in normoxic hearts but vasodilation during hypoxia. nih.gov

Renal Circulation: In the renal vasculature, low doses of Argipressin tend to cause vasoconstriction of the efferent arterioles with less effect on the afferent arterioles. physiology.org This action can be modulated by local vasodilators like nitric oxide. nih.gov However, some studies also indicate a potential for V2 receptor-mediated vasodilation in the kidney. nih.gov

Cerebral Circulation: The cerebral circulation's response to Argipressin is varied. While many studies report vasoconstriction, there is also evidence for Argipressin-induced vasodilation in cerebral arteries. physiology.org This vasodilatory effect may be mediated by the release of nitric oxide. Low concentrations of Argipressin have been reported to cause paradoxical vasodilation of cerebral arteries.

Mesenteric Circulation: Argipressin generally causes vasoconstriction in the mesenteric circulation. However, some studies in non-clinical models of shock have shown that with adequate fluid resuscitation, mesenteric blood flow can be preserved despite the administration of vasopressin analogues. physiology.org

Platelet Aggregation and Coagulation Factor Release (e.g., Factor VIII, von Willebrand Factor, Tissue Plasminogen Activator)

Argipressin plays a significant role in hemostasis through its interaction with platelets and the release of various coagulation factors. These effects are primarily mediated through the activation of V1a and V2 receptors.

Activation of V1a receptors, which are present on platelets, can lead to platelet aggregation. This procoagulant property contributes to the formation of a primary platelet plug at the site of vascular injury.

Furthermore, the stimulation of extrarenal V2 receptors located on the vascular endothelium triggers the release of key coagulation and fibrinolytic factors into the circulation. nih.govnih.gov This includes:

Factor VIII (FVIII): An essential blood-clotting protein, also known as anti-hemophilic factor.

von Willebrand Factor (vWF): A protein that is crucial for platelet adhesion to injured blood vessels and also serves as a carrier for Factor VIII in the circulation. nih.gov

Tissue Plasminogen Activator (t-PA): An enzyme involved in the breakdown of blood clots (fibrinolysis). nih.gov

The release of these factors underscores the multifaceted role of Argipressin in maintaining hemostatic balance.

Endocrine and Metabolic Interplay

Beyond its vasoregulatory and hemostatic functions, Argipressin also participates in the regulation of metabolism.

Aldosterone (B195564) Level Modulation

Argipressin, also known as Arginine Vasopressin (AVP), has been shown to be a potent modulator of steroid secretion from the adrenal glands. nih.gov In vitro studies on human adrenal gland cells have demonstrated that Argipressin stimulates the secretion of aldosterone. nih.gov This effect is comparable in potency to that of Angiotensin-II, a primary regulator of aldosterone. nih.gov The mechanism involves the mobilization of intracellular calcium and the activation of phosphoinositide turnover. nih.gov

Research in rat models also indicates a stimulatory, albeit weaker, effect of Argipressin on aldosterone secretion from the glomerulosa cells of the adrenal medulla. mdpi.com Further investigations have revealed the presence of Argipressin-containing cells and functional V1a receptors in aldosterone-producing adenoma tissues, suggesting a potential autocrine or paracrine role for Argipressin in regulating aldosterone production in these tissues. oup.comoup.comresearchgate.net This local regulation is supported by findings that Argipressin can induce aldosterone production in perifused adenoma cells, an effect that is blocked by a specific V1a receptor antagonist. oup.comoup.com

The interaction between Argipressin and the hypothalamo-pituitary-adrenal (HPA) axis is complex, with evidence suggesting that glucocorticoids can modulate Argipressin's actions at the receptor level. mdpi.com In post-infarction rat models, increased levels of both Argipressin and aldosterone were observed, with a positive correlation between Argipressin and markers of cardiac fibrosis. mdpi.com This study also found that Argipressin could directly induce aldosterone secretion in cardiac microvascular endothelial cells. mdpi.com

| Model System | Effect of Argipressin | Key Findings | Citation |

|---|---|---|---|

| Human adrenal glomerulosa cells | Stimulates aldosterone secretion | Effect is as potent as Angiotensin-II; involves calcium mobilization and phosphoinositide turnover. | nih.gov |

| Rat adrenal glomerulosa cells | Weak stimulatory effect on aldosterone secretion | Demonstrates a direct but modest effect in this model. | mdpi.com |

| Human aldosterone-producing adenoma (APA) cells | Induces aldosterone production | Mediated by V1a receptors; suggests an autocrine/paracrine mechanism. | oup.comoup.comresearchgate.net |

| Rat cardiac microvascular endothelial cells (post-infarction model) | Induces aldosterone secretion | Upregulates CYP11B2 expression via CaMK and CREB phosphorylation. | mdpi.com |

Central Nervous System and Behavioral Regulation

Argipressin plays a crucial role in the central nervous system, influencing a wide array of behaviors. Its actions are mediated through various receptors, primarily the V1a receptor, located in key brain regions involved in social processing and behavioral control. frontiersin.org

Argipressin is a key modulator of social behaviors in numerous species, with effects that are often sex-specific. pnas.org In male rodents, Argipressin is implicated in a variety of social actions, including communication, aggression, and social recognition. pnas.orgspu.edu Research indicates that specific neural circuits, such as the Argipressin-containing cells in the bed nucleus of the stria terminalis (BNST), are activated during social encounters. pnas.org Optogenetic stimulation of these cells in male mice increases social investigation. pnas.org The neuropeptide is essential for processes like social recognition and the formation of social bonds. nih.gov

The role of Argipressin in social recognition is well-documented, particularly in male rodents. It facilitates the ability to distinguish between familiar and novel individuals. nih.govucsd.edu This function is largely mediated by the action of Argipressin on V1a receptors within the lateral septum. nih.gov Infusions of Argipressin into the lateral septum enhance social recognition in male rats, while antagonists impair it. nih.gov Studies using vasopressin-related peptides have shown that the covalent ring structure of Argipressin is crucial for its long-term facilitation of social recognition. nih.gov In both male and female rats, septal injections of Argipressin extend social discrimination. nih.gov Interestingly, in juvenile rats, blocking V1a receptors can lead to a preference for familiar over novel conspecifics, an effect more pronounced in males. nih.gov

Argipressin plays a critical role in regulating offensive aggression and establishing social dominance, with effects that can differ between sexes. frontiersin.orgnih.gov In male hamsters, activation of V1a receptors for Argipressin in the hypothalamus stimulates offensive aggression. frontiersin.orgnih.gov Conversely, in females, activation of these same receptors tends to inhibit aggression. frontiersin.org The acquisition of dominance in males is associated with the activation of Argipressin-containing neurons in the hypothalamus. frontiersin.org Argipressin also influences social communication related to dominance, such as scent marking, in both males and females. frontiersin.orgnih.gov In prairie voles, early postnatal exposure to Argipressin can lead to a long-lasting increase in aggressive behavior in adult males. pnas.org

| Sex | Effect on Aggression (Hypothalamic V1aR Activation) | Mechanism in Dominance Acquisition | Citation |

|---|---|---|---|

| Male | Stimulates offensive aggression | Associated with activation of AVP-containing neurons | frontiersin.orgnih.gov |

| Female | Inhibits aggression | Associated with activation of serotonin-containing neurons | frontiersin.org |

Argipressin is a crucial output signal of the master circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. nih.gov The expression and secretion of Argipressin in the SCN follow an intrinsic circadian rhythm, playing a vital role in synchronizing physiological processes with the 24-hour day-night cycle. nih.govoup.com Argipressin signaling within the SCN, mediated by V1a and V1b receptors, contributes to the robustness and stability of the circadian clock. nih.govpnas.org Mice lacking these receptors show a reduced ability to maintain stable circadian rhythms when faced with environmental disruptions like simulated jet lag. nih.gov The loss of Argipressin can lengthen the circadian period, particularly in females, and affect the precision and phase relationships of SCN neurons. nih.gov This highlights Argipressin's role as a critical regulator of circadian homeostasis. nih.gov

Thermoregulation

Arginine Vasopressin (AVP) is recognized as a significant neuromodulator in the central nervous system, playing a crucial role in regulating body temperature, particularly during fever. researchgate.netcdnsciencepub.com It functions as an endogenous antipyretic, acting to lower feverish body temperatures without affecting normal body temperature. cdnsciencepub.com This action is primarily mediated within specific brain regions, including the preoptic area of the hypothalamus and the ventral septal area of the limbic system. researchgate.netcmc.edu.cnnih.gov

Non-clinical studies have demonstrated that AVP exerts its antipyretic effects by modulating the activity of thermosensitive neurons. cmc.edu.cn In the medial preoptic area, an essential region for thermoregulation, AVP has been shown to excite warm-sensitive neurons and inhibit temperature-insensitive neurons. cmc.edu.cn This modulation of neuronal firing rates is a potential mechanism for AVP's ability to reduce body temperature. cmc.edu.cn The action of AVP in this context is mediated through the V1a receptor. cmc.edu.cn For example, research has shown that AVP can antagonize the effects of Prostaglandin E2 (PGE2), a key molecule in the fever response, on the spontaneous activity of these neurons, an effect that is blocked by a V1a receptor antagonist. cmc.edu.cn

The release of AVP within the brain, particularly in the ventral septal area, has been linked to the natural suppression of fever in various physiological states, such as in parturient animals and during tolerance to systemic pyrogens. cdnsciencepub.com There is also evidence suggesting a synergistic relationship between AVP receptors and the cyclo-oxygenase (COX) enzyme, which may enhance the effectiveness of nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

Table 1: Summary of Argipressin's (AVP) Role in Thermoregulation in Non-Clinical Models

| Aspect | Finding | Primary Brain Region(s) | Receptor Involved | Supporting Evidence |

|---|---|---|---|---|

| Primary Role | Endogenous antipyresis (fever reduction) | Ventral Septal Area, Preoptic Area | V1a | AVP acts centrally to reduce pyrogen-induced fevers. cdnsciencepub.com |

| Neuronal Mechanism | Excites warm-sensitive neurons; inhibits temperature-insensitive neurons. | Medial Preoptic Area | V1a | AVP modulates the firing rate of thermosensitive neurons to lower body temperature. cmc.edu.cn |

| Interaction | Antagonizes the pyrogenic effects of Prostaglandin E2 (PGE2). | Medial Preoptic Area | V1a | AVP reverses the effects of PGE2 on neuronal activity. cmc.edu.cn |

| Synergy | May enhance the efficacy of NSAIDs. | Not specified | Not specified | A potential synergistic relationship exists between AVP receptors and COX enzymes. researchgate.netnih.gov |

Neuronal Electrophysiology (e.g., Glycine-induced Cl- Currents in Hippocampal Neurons)

Argipressin (AVP) significantly modulates neuronal excitability and synaptic transmission in various brain regions, including the hippocampus. biorxiv.org Its effects are complex, often depending on the specific neuronal population and developmental stage. biorxiv.orgpnas.org In the hippocampus, AVP generally increases neuronal excitability, an effect mediated by V1a receptors. biorxiv.org

In the perinatal hippocampus, AVP has been shown to suppress spontaneous network activity by specifically activating GABAergic interneurons. biorxiv.orgpnas.org This leads to an increase in inhibitory synaptic input onto pyramidal neurons. biorxiv.org This mechanism is conserved across species with different levels of brain maturity at birth and is thought to be a protective function, suppressing energetically costly network events during periods of potential stress, like birth. pnas.org

While direct studies on the interaction between Argipressin and glycine-induced chloride (Cl-) currents in hippocampal neurons are scarce, the existing literature provides context on the individual roles of these molecules. Glycine (B1666218) can act on two different receptors in the hippocampus: as a co-agonist at NMDA receptors and as a primary agonist at strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels. nih.govnih.gov The activation of these extrasynaptic GlyRs can lead to long-term depression (LTD) of excitatory postsynaptic currents in CA1 pyramidal neurons. nih.gov Electrophysiological recordings have generally not detected synaptic GlyR currents in the hippocampus, suggesting their role is more aligned with tonic inhibition. biorxiv.org

Table 2: Electrophysiological Effects of Argipressin (AVP) in Non-Clinical Hippocampal Models

| Effect | Target Neurons | Mechanism | Receptor | Functional Implication |

|---|---|---|---|---|

| Suppression of Network Events | GABAergic interneurons | Increases firing of interneurons, enhancing inhibitory input to pyramidal neurons. | V1a | Neuroprotection during perinatal period by reducing metabolic demand. pnas.org |

| Increased Neuronal Excitability | Pyramidal neurons (general) | Suppression of K+-channels. | V1a | General increase in the excitability of various hippocampal neurons. biorxiv.org |

| Synaptic Potentiation | CA2 pyramidal neurons | Enhances synaptic transmission from CA3. | Avpr1b | Critical for social memory formation. biorxiv.org |

Structure Activity Relationship Sar Studies of Argipressin, Asp 5

Impact of Aspartic Acid Substitution on Pharmacological Activity

The replacement of the asparaginyl residue with an aspartyl residue at the 5-position significantly alters the pharmacological profile of Argipressin (B549350). nih.gov

Argipressin, asp(5)- demonstrates a notable level of antidiuretic activity. Research has quantified this potency at 86.5 ± 4.8 units/mg. nih.gov This represents approximately 17% of the antidiuretic potency of the parent hormone, arginine vasopressin (AVP). nih.gov The primary role of AVP's antidiuretic function is to regulate the body's water balance by increasing water reabsorption in the kidneys through its action on V2 receptors. cvpharmacology.comcvphysiology.com

The pressor (vasoconstrictor) activity of Argipressin, asp(5)- is considerably lower than its antidiuretic effect. The measured pressor potency is 6.93 ± 0.15 units/mg. nih.gov This activity is mediated by V1a receptors located on vascular smooth muscle cells, which, upon activation, lead to vasoconstriction and an increase in arterial blood pressure. cvphysiology.comnih.gov

The uterotonic potency of Argipressin, asp(5)-, which refers to its ability to stimulate uterine contractions, was found to be 0.38 ± 0.03 units/mg in rat uterus assays. nih.gov

| Pharmacological Activity | Potency of Argipressin, asp(5)- (units/mg) |

| Antidiuretic | 86.5 ± 4.8 |

| Pressor | 6.93 ± 0.15 |

| Uterotonic (rat) | 0.38 ± 0.03 |

Role of the 5-Position Residue in Receptor Interaction

The nature of the amino acid residue at the 5-position plays a crucial role in the interaction of Argipressin with its receptors, particularly the antidiuretic receptor. nih.gov

It has been proposed that the side-chain carboxamide moiety of the native asparagine at the 5-position is a key element for initiating the antidiuretic response. nih.gov The substitution with aspartic acid replaces this carboxamide with a carboxylic acid moiety. nih.gov Despite this change, the carboxylic acid group of the aspartyl residue appears to maintain sufficient steric and hydrophilic characteristics to effectively substitute for the original carboxamide group at the antidiuretic receptor. nih.gov This allows the analog to retain a significant portion of its antidiuretic activity. nih.gov

The native asparaginyl carboxamide at the 5-position is considered an active component in the biologically active conformation of vasopressin at its antidiuretic receptor. nih.gov The finding that replacing the -NH2 part of this primary amide with a hydroxyl group (-OH) to form a carboxylic acid still permits substantial antidiuretic potency (17% of AVP) indicates that the steric and hydrophilic properties are of primary importance for this specific interaction. nih.gov While the potencies for pressor and uterotonic activities are present, they are markedly lower, suggesting that the requirements for optimal interaction at the V1a and oxytocin (B344502) receptors are more stringent regarding the chemical nature of the residue at this position.

Pre Clinical Research Methodologies and Animal Models

In Vivo Animal Models

In vivo animal models are indispensable for studying the integrated physiological and pathophysiological effects of Argipressin (B549350) in a whole-organism context. nih.gov These models allow researchers to investigate the compound's efficacy and role in complex disease states that cannot be fully replicated in vitro. rsc.org

Brattleboro Rat: This is the principal animal model for hereditary central diabetes insipidus (CDI). nih.gov These rats have a genetic defect that prevents them from synthesizing Argipressin. Consequently, they exhibit symptoms of severe polyuria (excessive urination) and polydipsia (excessive thirst). nih.gov The Brattleboro rat is an invaluable tool for studying the physiological consequences of Argipressin deficiency and for testing the efficacy of Argipressin analogues in restoring water balance. nih.gov

Models of Vasodilatory Shock (e.g., Sepsis): Vasodilatory shock is a life-threatening condition characterized by persistent low blood pressure despite fluid resuscitation. Animal models of sepsis or hemorrhagic shock are used to study this state. researchgate.net It has been observed that in such conditions, there can be a relative deficiency of endogenous Argipressin. These models are used to demonstrate that administration of Argipressin can restore vascular tone and stabilize hemodynamics, supporting its use as a vasopressor agent. researchgate.netnih.govresearchgate.net

Models of Portal Hypertension: Portal hypertension, often a complication of liver cirrhosis, can lead to life-threatening bleeding from gastroesophageal varices. Animal models are used to study the effects of Argipressin and its analogues on portal blood flow and pressure. Argipressin's ability to constrict splanchnic arterioles makes it effective in reducing portal pressure, an effect that is validated in these preclinical models. nih.gov

Table 3: Common In Vivo Animal Models for Argipressin Research

| Animal Model | Disease/Condition Modeled | Purpose of Study | Key Findings Related to Argipressin |

|---|---|---|---|

| Brattleboro Rat | Central Diabetes Insipidus (CDI) nih.gov | To study the effects of AVP deficiency and replacement therapy. | Demonstrates the essential role of Argipressin in renal water conservation. nih.govnih.gov |

| Sepsis/Hemorrhagic Shock Models | Vasodilatory Shock researchgate.net | To evaluate the efficacy of vasopressor agents. | Administration of Argipressin restores vascular tone and blood pressure. nih.govresearchgate.net |

| Portal Vein Ligation Models | Portal Hypertension nih.gov | To investigate treatments for reducing portal pressure and variceal bleeding. | Argipressin reduces splanchnic blood flow and portal pressure. nih.gov |

Selection and Justification of Animal Models in Pharmacological Research

The study of Argipressin (AVP), a neuropeptide with significant roles in regulating water balance, blood pressure, and social behaviors, relies heavily on the use of animal models. ahajournals.orgnih.gov The selection of an appropriate animal model is a critical step in pharmacological research, as it directly influences the translatability and relevance of the findings to human physiology and disease. Rodents, particularly rats and mice, are the most frequently utilized models in AVP research due to several key justifications. frontiersin.orgfrontiersin.org

These models are chosen for their well-characterized genetics, physiological similarities to humans in key systems regulated by AVP, and the availability of established behavioral paradigms. psu.edu For instance, the fundamental mechanisms of water homeostasis and cardiovascular regulation governed by AVP are highly conserved between rodents and humans. nih.govnih.gov Furthermore, the genetic tractability of mice allows for the creation of transgenic and knockout models, which are invaluable for dissecting the specific roles of AVP and its receptors (V1a, V1b, and V2). ahajournals.orgnih.govresearchgate.net The use of such models enables researchers to investigate the in-vivo regulation of the AVP gene and its physiological consequences. ahajournals.orgnih.gov

The justification for using rodent models also extends to the study of complex behaviors. Many social behaviors influenced by AVP in humans, such as social recognition and aggression, have analogous and measurable counterparts in rodents. pnas.orgucdavis.edufrontiersin.org This allows for the investigation of the neural circuits and molecular pathways through which AVP modulates these behaviors in a controlled experimental setting.

Rodent Models for Physiological Studies

Rodent models have been instrumental in elucidating the diverse physiological functions of Argipressin. frontiersin.orgfrontiersin.org Both rats and mice are extensively used to study its roles in water balance, cardiovascular function, social behaviors, and renal processes.

Water Homeostasis Studies

The primary and most well-understood function of Argipressin is the regulation of water reabsorption in the kidneys, a critical component of water homeostasis. Rodent models are essential for studying this process. nih.gov During periods of dehydration or increased plasma osmolality, AVP is released and acts on the V2 receptors in the kidney's collecting ducts, increasing water permeability and thus concentrating the urine. ahajournals.org

| Animal Model | Experimental Condition | Key Finding | Reference |

|---|---|---|---|

| Rat | Pregnancy | Decreased body tonicity and altered osmotic threshold for AVP secretion. | nih.gov |

| Mouse | CB1R Agonist (WIN55,212-2) Treatment | Induces central diabetes insipidus with increased urine output. | physiology.org |

| Mouse | Sel1L-Hrd1 ERAD knockout | Develops polyuria and polydipsia due to impaired proAVP processing. | exlibrisgroup.com |